![molecular formula C8H9NO3S B1335933 3-[(Thien-2-ylcarbonyl)amino]propanoic acid CAS No. 36855-32-0](/img/structure/B1335933.png)

3-[(Thien-2-ylcarbonyl)amino]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

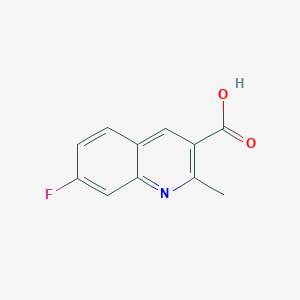

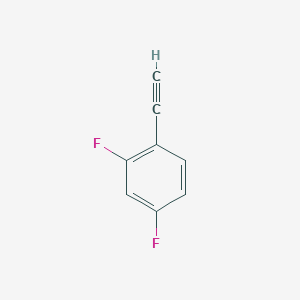

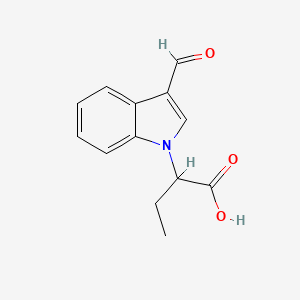

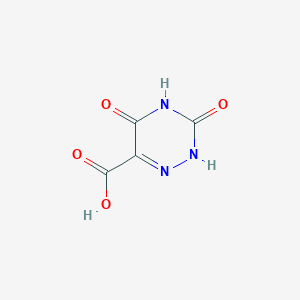

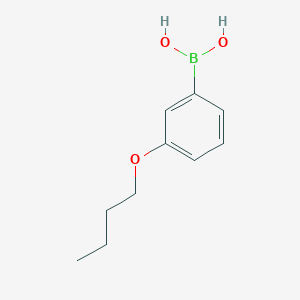

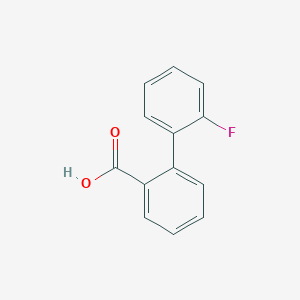

The compound "3-[(Thien-2-ylcarbonyl)amino]propanoic acid" is a β-amino acid derivative characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, attached to the amino group through a carbonyl linker. This structure is related to the compounds discussed in the provided papers, which focus on β-amino acids with various heterocyclic and aromatic substituents, indicating the interest in such compounds for their potential biological activities and applications in synthesis .

Synthesis Analysis

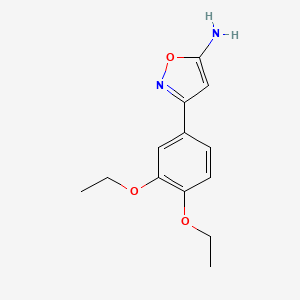

The synthesis of related β-amino acid derivatives often involves multi-step reactions, starting with core building blocks such as bromacetyl coumarins or N-phenyl-N-thiocarbamoyl-β-alanine. For instance, the synthesis of a library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides involves a two-step process, including the reaction with amino(thioxo)methylcarbamoylpropanoic acid and subsequent amide formation using 1,1'-carbonyldimidazole as a coupling reagent . Similarly, derivatives of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids are synthesized using the Hantzsch method, which is a classical synthesis route for thiazole derivatives . These methods highlight the versatility and adaptability of synthetic strategies for such compounds.

Molecular Structure Analysis

The molecular structure of β-amino acids with heterocyclic substituents is characterized by the presence of a heteroaryl group, such as a thiophene or thiazole ring, which can significantly influence the compound's electronic properties and conformation. The presence of these rings can also affect the compound's ability to participate in further chemical reactions, such as heterocyclisation, as seen in the synthesis of (R)-2-thioxothiazolidine-4-carboxylic acid derivatives .

Chemical Reactions Analysis

The chemical reactivity of β-amino acids with heterocyclic substituents includes their ability to form amides, undergo heterocyclisation, and participate in redox reactions. For example, the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid leads to the formation of racemic 2-amino-3-(heteroaryl)propanoic acids, demonstrating the compounds' reactivity towards reduction . Additionally, the formation of thioxothiazolidine derivatives from (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acids under reflux conditions in water showcases the potential for cyclisation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acids with heterocyclic substituents are influenced by the nature of the substituents and the overall molecular structure. These properties include solubility, stability, and chromatographic behavior. For instance, the analysis of (3-phenyl,2-thio)hydantoin amino acids by high-performance liquid chromatography (HPLC) reveals the importance of injection solvents and pH of the eluent buffers for optimal separation, indicating the compounds' varying polarities and acid-base properties . The presence of heterocycles like thiophene can also affect the compounds' lipophilicity and potential biological activity, as seen in some derivatives exhibiting antimicrobial activity and promoting rapeseed growth .

Wissenschaftliche Forschungsanwendungen

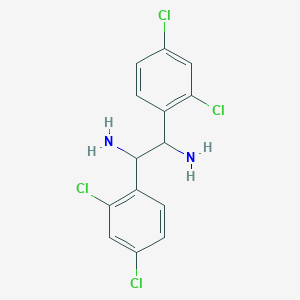

- Summary of Application : “3-[(Thien-2-ylcarbonyl)amino]propanoic acid” derivatives have been synthesized and studied for their potential as antimicrobial agents . These compounds have shown promising results against multidrug-resistant bacterial and fungal pathogens .

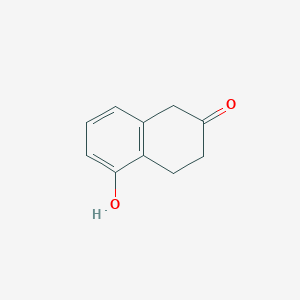

- Methods of Application : The synthesis involved the incorporation of a 4-hydroxyphenyl moiety with various substitutions into the amino acid derivatives . The resultant novel compounds were then tested for their antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

- Results or Outcomes : The antimicrobial activity of these derivatives was found to be structure-dependent . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity . This activity extended to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, vancomycin-resistant Enterococcus faecalis (0.5–2 µg/mL), Gram-negative pathogens (MIC 8–64 µg/mL), and drug-resistant Candida species (MIC 8–64 µg/mL), including Candida auris .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(thiophene-2-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEQOGPKBWCSFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392831 |

Source

|

| Record name | 3-[(thien-2-ylcarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Thien-2-ylcarbonyl)amino]propanoic acid | |

CAS RN |

36855-32-0 |

Source

|

| Record name | 3-[(thien-2-ylcarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)

![[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate](/img/structure/B1335877.png)

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)